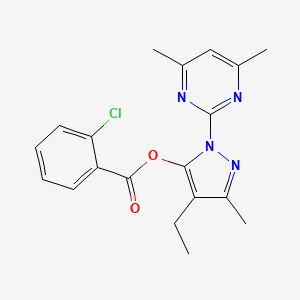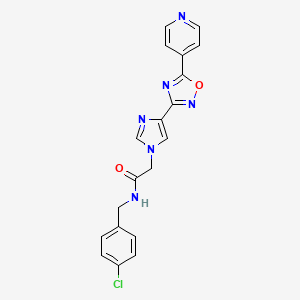![molecular formula C17H23N3OS B11197296 Thieno[2,3-b]pyridin-3-amine, 4,5,6-trimethyl-2-[(4-methyl-1-piperidinyl)carbonyl]-](/img/structure/B11197296.png)
Thieno[2,3-b]pyridin-3-amine, 4,5,6-trimethyl-2-[(4-methyl-1-piperidinyl)carbonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,6-TRIMETHYL-2-(4-METHYLPIPERIDINE-1-CARBONYL)THIENO[2,3-B]PYRIDIN-3-AMINE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a thienopyridine core, which is a fused ring system containing both thiophene and pyridine rings. The compound also includes a piperidine moiety, which is a six-membered ring containing nitrogen. This structure is significant in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6-TRIMETHYL-2-(4-METHYLPIPERIDINE-1-CARBONYL)THIENO[2,3-B]PYRIDIN-3-AMINE typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The thienopyridine core can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under acidic conditions.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives.
Substitution: Halogenated thienopyridine derivatives.
Scientific Research Applications
4,5,6-TRIMETHYL-2-(4-METHYLPIPERIDINE-1-CARBONYL)THIENO[2,3-B]PYRIDIN-3-AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4,5,6-TRIMETHYL-2-(4-METHYLPIPERIDINE-1-CARBONYL)THIENO[2,3-B]PYRIDIN-3-AMINE involves its interaction with specific molecular targets. The piperidine moiety can interact with neurotransmitter receptors, potentially modulating their activity. The thienopyridine core can bind to enzymes or proteins, inhibiting their function and leading to various biological effects .
Comparison with Similar Compounds
Piperidine Derivatives: Compounds such as 2,2,6,6-tetramethylpiperidine share the piperidine ring but differ in their substitution patterns.
Thienopyridine Derivatives: Compounds like clopidogrel, which is used as an antiplatelet drug, share the thienopyridine core but have different functional groups attached.
Uniqueness: 4,5,6-TRIMETHYL-2-(4-METHYLPIPERIDINE-1-CARBONYL)THIENO[2,3-B]PYRIDIN-3-AMINE is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C17H23N3OS |
|---|---|
Molecular Weight |
317.5 g/mol |
IUPAC Name |
(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)-(4-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C17H23N3OS/c1-9-5-7-20(8-6-9)17(21)15-14(18)13-11(3)10(2)12(4)19-16(13)22-15/h9H,5-8,18H2,1-4H3 |
InChI Key |
ICKXZMUMKWTVIH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=C(C3=C(S2)N=C(C(=C3C)C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(Dimethylamino)-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide](/img/structure/B11197225.png)
![2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxoquinolin-1(2H)-yl]-N-(propan-2-yl)acetamide](/img/structure/B11197228.png)
![N-(2,5-difluorophenyl)-2-{2-oxo-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]quinolin-1(2H)-yl}acetamide](/img/structure/B11197231.png)
![4-(2-chloro-4-fluorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11197239.png)

![N-(1,3-benzodioxol-5-yl)-3-ethyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B11197247.png)
![1',5'-Diphenyl-2,4,4A,6-tetrahydro-1H-spiro[[1,4]thiazino[4,3-A]quinoline-5,3'-[1,5]diazinane]-2',4',6'-trione](/img/structure/B11197253.png)
![N-(4-chlorobenzyl)-1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B11197254.png)
![4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydrofuran-2-ylmethyl)-1,3-thiazole-2-carboxamide](/img/structure/B11197257.png)
![4-amino-N-(4-ethoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine-5-carboxamide](/img/structure/B11197266.png)

![2-(3,5-Dimethylphenyl)-5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,3,4-oxadiazole](/img/structure/B11197283.png)
![3-Methoxy-N-{phenyl[5-(piperidin-1-YL)-1,3,4-oxadiazol-2-YL]methyl}benzamide](/img/structure/B11197297.png)
